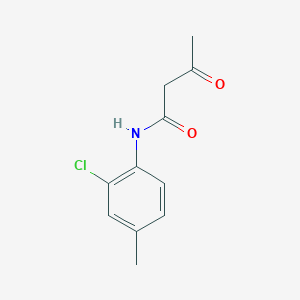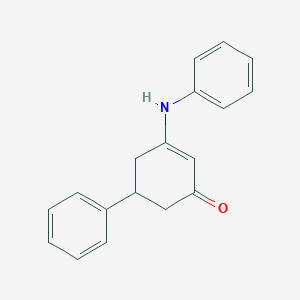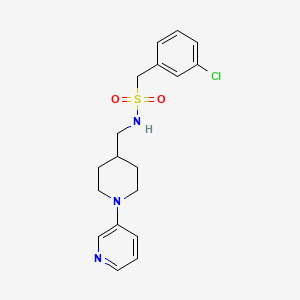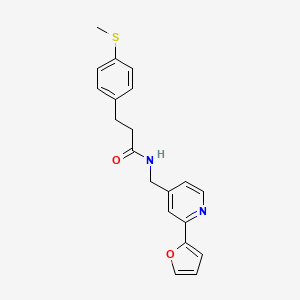
4-Propan-2-ylpiperidine-4-carbonitrile;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propan-2-ylpiperidine-4-carbonitrile;hydrochloride is a chemical compound with the CAS Number 1776085-60-9 . It has a molecular weight of 188.7 . The IUPAC name for this compound is 4-isopropylpiperidine-4-carbonitrile hydrochloride .
Molecular Structure Analysis
The InChI code for 4-Propan-2-ylpiperidine-4-carbonitrile;hydrochloride is 1S/C9H16N2.ClH/c1-8(2)9(7-10)3-5-11-6-4-9;/h8,11H,3-6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical form of 4-Propan-2-ylpiperidine-4-carbonitrile;hydrochloride is a powder . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Compounds with structural similarities to 4-Propan-2-ylpiperidine-4-carbonitrile have been synthesized and tested for various biological activities. For instance, a series of bipyridine-carbonitrile derivatives carrying the hydroxyphenylthio moiety were synthesized and exhibited promising in vitro antibacterial and antifungal activities (T. Karabasanagouda et al., 2009). This suggests potential applications in developing new antimicrobial agents.
Analytical Method Development
- Analytical methods have been developed for the simultaneous analysis of compounds, including tolperisone hydrochloride, highlighting the importance of accurate and sensitive detection techniques in pharmaceutical analysis (Mit J. Patel et al., 2012). While not directly related, this underscores the significance of analytical chemistry in drug development and quality control.
Environmental Impact Studies
- Studies on dichloroacetonitrile (DCAN), a nitrogenous disinfection by-product, explore its formation and effects in water treatment processes, indicating the importance of understanding chemical stability and transformation in environmental contexts (Yiwen Tan et al., 2017). Research in this area can inform safer water treatment practices.
Chemical Synthesis and Mechanistic Studies
- Research on the synthesis and biological activity of furan derivatives, including the study of their antibacterial and antifungal properties, highlights the broad interest in developing novel compounds with potential therapeutic applications (E. Loğoğlu et al., 2010). This illustrates the ongoing efforts in medicinal chemistry to find new active molecules.
Pharmacological Applications
- The development of novel inhibitors for specific enzymes, such as xanthine oxidoreductase, demonstrates the therapeutic potential of chemical compounds in treating diseases like hyperuricemia (Koji Matsumoto et al., 2011). This research area is crucial for discovering new drugs.
Safety and Hazards
The safety information available indicates that 4-Propan-2-ylpiperidine-4-carbonitrile;hydrochloride is a hazardous substance. It has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-propan-2-ylpiperidine-4-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.ClH/c1-8(2)9(7-10)3-5-11-6-4-9;/h8,11H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLPYRBLFKHWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCNCC1)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propan-2-ylpiperidine-4-carbonitrile;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide](/img/structure/B2588209.png)
![2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid](/img/structure/B2588210.png)
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-benzylacetamide](/img/structure/B2588211.png)
![(Z)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2588212.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2588217.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide](/img/structure/B2588218.png)



![N-[4-[[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide](/img/structure/B2588225.png)


